cumene;furan-2,5-dione;propan-1-ol;styrene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

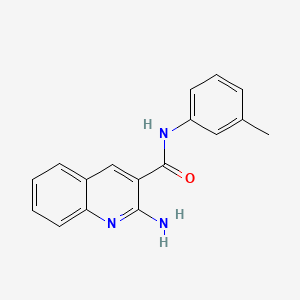

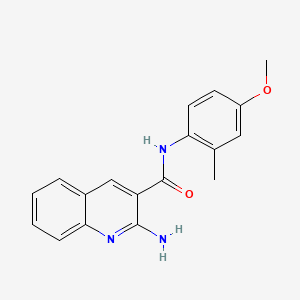

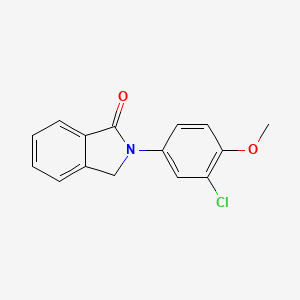

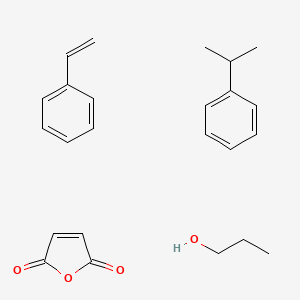

The compound “cumene;furan-2,5-dione;propan-1-ol;styrene” is a complex chemical entity composed of four distinct organic compounds: cumene, furan-2,5-dione, propan-1-ol, and styrene. Each of these components has unique properties and applications in various fields of chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

-

Cumene: : Cumene is synthesized through the Friedel-Crafts alkylation of benzene with propylene. This reaction is typically carried out in the presence of a catalytic Lewis acid such as phosphoric acid or aluminium halides at high temperatures and pressures .

-

Furan-2,5-dione:

-

Propan-1-ol: : Propan-1-ol, or n-propanol, is commonly produced by the hydration of propylene in the presence of an acidic catalyst such as sulfuric acid .

-

Styrene: : Styrene is synthesized by the dehydrogenation of ethylbenzene in the presence of a catalyst such as iron oxide at high temperatures .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

Cumene: Undergoes oxidation to form cumene hydroperoxide, which can further decompose to phenol and acetone.

Furan-2,5-dione: Reacts with water to form maleic acid and can undergo Diels-Alder reactions with dienes to form various adducts.

Propan-1-ol: Can undergo oxidation to form propanal or propanoic acid.

Styrene: Undergoes polymerization to form polystyrene and can also participate in various addition reactions.

Common Reagents and Conditions

Cumene: Oxidation with oxygen in the presence of a radical initiator.

Furan-2,5-dione: Hydrolysis with water or reaction with dienes under mild conditions.

Propan-1-ol: Oxidation with potassium permanganate or chromic acid.

Styrene: Polymerization using radical initiators or catalysts such as Ziegler-Natta catalysts.

Major Products

Cumene: Phenol and acetone.

Furan-2,5-dione: Maleic acid and various Diels-Alder adducts.

Propan-1-ol: Propanal and propanoic acid.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Furan-2,5-dione: Reacts with nucleophiles such as water to form maleic acid, and with dienes in Diels-Alder reactions to form adducts.

Propan-1-ol: Oxidized to propanal or propanoic acid through dehydrogenation or oxidation reactions.

Styrene: Polymerizes through radical or catalytic mechanisms to form polystyrene.

Comparación Con Compuestos Similares

Cumene: Similar to ethylbenzene and toluene, but unique in its ability to form cumene hydroperoxide.

Furan-2,5-dione: Similar to phthalic anhydride and succinic anhydride, but unique in its reactivity in Diels-Alder reactions.

Propan-1-ol: Similar to ethanol and butanol, but unique in its three-carbon structure and properties.

This detailed article provides a comprehensive overview of the compound “cumene;furan-2,5-dione;propan-1-ol;styrene,” covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Propiedades

IUPAC Name |

cumene;furan-2,5-dione;propan-1-ol;styrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12.C8H8.C4H2O3.C3H8O/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;1-2-3-4/h3-8H,1-2H3;2-7H,1H2;1-2H;4H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTSMFIHSFDBTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO.CC(C)C1=CC=CC=C1.C=CC1=CC=CC=C1.C1=CC(=O)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160611-48-3 |

Source

|

| Record name | 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, propyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160611-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.